5-Iodo-2-isopropoxyphenyl acetate

説明

Chemical Structure and Properties

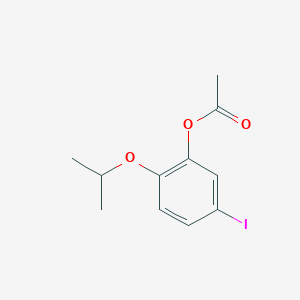

5-Iodo-2-isopropoxyphenyl acetate (IUPAC: acetyloxy-5-iodo-2-(propan-2-yloxy)benzene) is an aromatic ester derivative featuring an iodine substituent at the 5-position, an isopropoxy group at the 2-position, and an acetylated hydroxyl group. Its molecular formula is C₁₁H₁₃IO₃, with a molar mass of 308.12 g/mol. The iodine atom enhances electrophilic substitution reactivity and may confer stability under specific conditions, while the isopropoxy and acetate groups influence solubility and metabolic stability.

This parallels the synthesis of analogous compounds, such as 5-(3-iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl acetate, which involves iodocyclization followed by deacylation .

特性

分子式 |

C11H13IO3 |

|---|---|

分子量 |

320.12 g/mol |

IUPAC名 |

(5-iodo-2-propan-2-yloxyphenyl) acetate |

InChI |

InChI=1S/C11H13IO3/c1-7(2)14-10-5-4-9(12)6-11(10)15-8(3)13/h4-7H,1-3H3 |

InChIキー |

WVTZMYJDPNLNPR-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=C(C=C1)I)OC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Features of 5-Iodo-2-isopropoxyphenyl Acetate and Analogues

Structural and Functional Analysis

5-(3-Iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl Acetate

- Key Differences : Incorporates a sulfur-containing dihydrothiophene ring and methoxy group instead of isopropoxy.

- Synthesis : Achieved via 5-endo-dig iodocyclization, forming a sulfonium ion intermediate, followed by oxidation and deacylation . This method highlights the role of iodine in facilitating cyclization, a feature absent in the target compound.

- Applications : Primarily a synthetic intermediate for complex heterocycles.

5-Iodo-2-pyrimidinone Deoxyribonucleoside (IPdR)

- Key Differences: A nucleoside analog with a pyrimidinone ring and deoxyribose sugar.

- Mechanism : Inhibits herpes simplex virus (HSV) DNA synthesis by targeting viral replication complexes, possibly via metabolite interference . The iodine atom here enhances binding affinity to viral enzymes.

- Contrast : Unlike the acetate ester, IPdR’s bioactivity relies on phosphorylation and incorporation into DNA, showcasing divergent functional roles despite shared iodine substituents.

Benzilic Acid

Electronic and Reactivity Comparisons

- Iodine Substituent : In all iodinated compounds, iodine enhances electrophilicity and stabilizes intermediates in substitution reactions. However, in IPdR, iodine’s bulkiness may sterically hinder enzyme interactions .

- Ester vs.

- Oxygen vs. Sulfur Heterocycles : The dihydrothiophene ring in introduces sulfur’s electron-rich character, enabling distinct reactivity (e.g., nucleophilic aromatic substitution) compared to the oxygen-based isopropoxy group in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。